molecular formula C16H14N2O B188413 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone CAS No. 56653-41-9

1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone

Cat. No. B188413
CAS RN: 56653-41-9
M. Wt: 250.29 g/mol
InChI Key: GHUXGFNIXCEWAP-UHFFFAOYSA-N
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Description

1-(1-Benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone, also known as benzimidazol-2-yl ethanone, is a synthetic compound used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications, ranging from biochemical and physiological studies to medical and pharmaceutical research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of compound '1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone' involves the condensation of 2-aminobenzimidazole with benzyl bromide to form 1-benzyl-1H-1,3-benzimidazol-2-amine, which is then reacted with ethyl chloroacetate to form 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone.

Starting Materials
2-aminobenzimidazole, benzyl bromide, ethyl chloroacetate, potassium carbonate, acetonitrile, dimethylformamide, diethyl ethe

Reaction
Step 1: Dissolve 2-aminobenzimidazole (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile., Step 2: Add benzyl bromide (1.2 eq.) to the reaction mixture and stir for 24 hours at room temperature., Step 3: Filter the reaction mixture and wash the solid with diethyl ether., Step 4: Dissolve the obtained solid in dimethylformamide., Step 5: Add ethyl chloroacetate (1.2 eq.) to the reaction mixture and stir for 24 hours at room temperature., Step 6: Quench the reaction with water and extract the product with diethyl ether., Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product.

Scientific Research Applications

Benzimidazol-2-yl ethanone is used in a variety of scientific research applications, including biochemical and physiological studies, medical research, and pharmaceutical research. It can be used to study the effects of drugs on the body, as well as the effects of various environmental factors on biochemical and physiological processes. Additionally, it can be used to study the effects of drugs on the brain, and to develop new pharmaceuticals.

Mechanism Of Action

The mechanism of action of 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone-2-yl ethanone is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, leading to changes in biochemical and physiological processes. Additionally, it is believed to interact with receptors in the brain, leading to changes in behavior and mood.

Biochemical And Physiological Effects

Benzimidazol-2-yl ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes, which can lead to changes in biochemical and physiological processes. Additionally, it has been shown to have an inhibitory effect on certain receptors in the brain, which can lead to changes in behavior and mood.

Advantages And Limitations For Lab Experiments

The use of 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone-2-yl ethanone in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a versatile compound, and can be used in a variety of scientific research applications. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it can be difficult to measure accurately.

Future Directions

There are a number of potential future directions for research involving 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone-2-yl ethanone. One potential direction is to explore the effects of the compound on various biochemical and physiological processes. Additionally, further research could be conducted to explore the effects of the compound on the brain, and to develop new pharmaceuticals. Additionally, research could be conducted to explore the potential uses of the compound in medical and pharmaceutical research. Finally, research could be conducted to further refine the synthesis method, and to explore potential new synthesis methods.

properties

IUPAC Name

1-(1-benzylbenzimidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12(19)16-17-14-9-5-6-10-15(14)18(16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUXGFNIXCEWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355351
Record name 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone

CAS RN

56653-41-9
Record name 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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